molecular formula C26H18O2S3 B10877851 Bis[4-(benzoylthio)phenyl] sulfide

Bis[4-(benzoylthio)phenyl] sulfide

Cat. No.: B10877851
M. Wt: 458.6 g/mol
InChI Key: SYRWONBRNGOILU-UHFFFAOYSA-N
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Description

Bis[4-(benzoylthio)phenyl] sulfide: is an organic compound characterized by the presence of two benzoylthio groups attached to a central sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(benzoylthio)phenyl] sulfide typically involves the reaction of 4-mercaptobenzophenone with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2C13H10OS+SCl2C26H18O2S3+2HCl2 \text{C}_{13}\text{H}_{10}\text{OS} + \text{SCl}_2 \rightarrow \text{C}_{26}\text{H}_{18}\text{O}_2\text{S}_3 + 2 \text{HCl} 2C13​H10​OS+SCl2​→C26​H18​O2​S3​+2HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[4-(benzoylthio)phenyl] sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.

    Substitution: The benzoylthio groups can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis[4-(benzoylthio)phenyl] sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of Bis[4-(benzoylthio)phenyl] sulfide involves its interaction with various molecular targets. The benzoylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The central sulfur atom can also undergo oxidation or reduction, leading to different chemical species that can interact with biological or chemical systems.

Comparison with Similar Compounds

    Bis(4-hydroxyphenyl)sulfide: This compound has hydroxyl groups instead of benzoylthio groups, leading to different reactivity and applications.

    Bis(4-methoxyphenyl)sulfide: The presence of methoxy groups alters the electronic properties and reactivity compared to Bis[4-(benzoylthio)phenyl] sulfide.

    Bis(4-aminophenyl)sulfide: Amino groups provide different chemical behavior, particularly in terms of nucleophilicity and hydrogen bonding.

Uniqueness: this compound is unique due to the presence of benzoylthio groups, which impart distinct reactivity and potential applications. The combination of aromatic rings and sulfur atoms provides a versatile platform for chemical transformations and applications in various fields.

Properties

Molecular Formula

C26H18O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

S-[4-(4-benzoylsulfanylphenyl)sulfanylphenyl] benzenecarbothioate

InChI

InChI=1S/C26H18O2S3/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H

InChI Key

SYRWONBRNGOILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CC=C4

Origin of Product

United States

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